fmoc-缬氨醇

描述

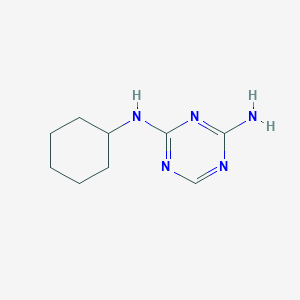

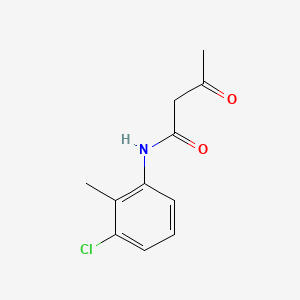

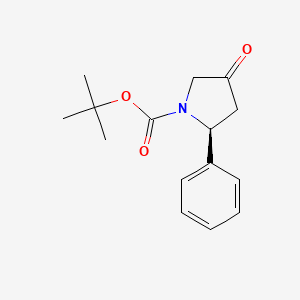

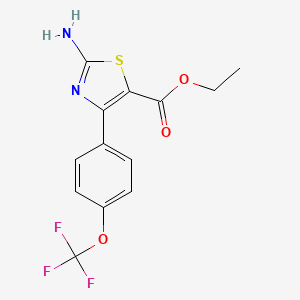

Fmoc-Valinol, also known as N-Fmoc-L-valinol, is a compound with the empirical formula C20H23NO3 . It is used as a starting material for the synthesis of enantiopure homo-β-amino acids . It is also used in the efficient synthesis of enantiopure tetrahydroisoquinolines and serves as an intermediate in the one-pot conversion of amino acid carbamates to N-derivatized 2-oxazolidinones .

Synthesis Analysis

The Fmoc group is introduced by reacting the amine with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) . Another common method for introducing the Fmoc group is through 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which may itself be obtained by the reaction of Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .

Molecular Structure Analysis

The molecular structure of Fmoc-Valinol is represented by the empirical formula C20H23NO3 . The molecular weight of the compound is 325.40 .

Chemical Reactions Analysis

The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Physical And Chemical Properties Analysis

The physical and chemical properties of Fmoc-Valinol include a melting point of 129-133 °C . The compound exhibits a shear-thinning property and transitions from a gel to liquid-like materials by shear stress .

科学研究应用

Biomedical Hydrogels

Fmoc-Valinol: and other Fmoc-derivatized amino alcohols can be used to create self-supporting hydrogels. These hydrogels have potential applications in the biomedical field, such as tissue engineering, drug delivery systems, and wound healing. The Fmoc group facilitates the formation of stable supramolecular hydrogels through a nanofiber network, which can act as scaffold materials for cells .

Peptide-Based Supramolecular Materials

The Fmoc group is known to aid in the self-assembly of peptide fragments into supramolecular materials. Fmoc-Valinol , being a derivative, could contribute to the local organization and structural architecture of these materials. Such peptide-based materials have implications in various scientific research areas including nanotechnology and material science .

Scaffold Materials for Cell Culture

In the realm of cell biology and regenerative medicine, Fmoc-Valinol could be utilized to form scaffold materials that support cell growth and differentiation. This application is crucial for tissue regeneration and repair, where cells require a supportive matrix to proliferate effectively .

Drug Delivery Systems

Fmoc-Valinol: may play a role in the development of drug delivery systems by forming part of the carrier matrix that can encapsulate and release therapeutic agents in a controlled manner. This is particularly useful for targeting specific sites within the body and for timed release of drugs .

Wound Healing Applications

The hydrogel form of Fmoc-Valinol could be applied in wound healing treatments. Its properties allow it to conform to wound sites, providing a moist environment that can promote faster healing and potentially deliver healing agents directly to the wound site .

Tissue Engineering

In tissue engineering, Fmoc-Valinol could be used to create matrices that mimic the extracellular matrix, providing a framework for cells to adhere to and grow, forming new tissue structures. This application is vital for developing artificial organs and repairing damaged tissues .

Nanotechnology

The ability of Fmoc-Valinol to self-assemble into nanostructures makes it a candidate for use in nanotechnology applications. These nanostructures can be used as building blocks for creating larger complex systems with specific functions .

Material Science

Finally, Fmoc-Valinol can contribute to material science by being part of innovative materials with unique properties such as responsiveness to environmental stimuli, biocompatibility, and biodegradability. These materials have wide-ranging potential uses from electronics to environmentally friendly products .

MDPI - Self-Supporting Hydrogels Based on Fmoc-Derivatized Cationic Hexapeptides MDPI - Pharmaceuticals | Fmoc-Diphenylalanine Hydrogels Nature - Self-assembly and hydrogel formation ability of Fmoc

安全和危害

Fmoc-Valinol should be handled with care to avoid breathing mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . Adequate ventilation is necessary, and all sources of ignition should be removed .

属性

IUPAC Name |

9H-fluoren-9-ylmethyl N-[(2S)-1-hydroxy-3-methylbutan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO3/c1-13(2)19(11-22)21-20(23)24-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18-19,22H,11-12H2,1-2H3,(H,21,23)/t19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYMGENAMKAPEMT-LJQANCHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80350853 | |

| Record name | fmoc-Valinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

fmoc-Valinol | |

CAS RN |

160885-98-3 | |

| Record name | 9H-Fluoren-9-ylmethyl N-[(1S)-1-(hydroxymethyl)-2-methylpropyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=160885-98-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | fmoc-Valinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。